molecular formula C10H11N3OS B13695660 5-(5-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(5-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13695660
M. Wt: 221.28 g/mol
InChI Key: WMFVZDIFZZDHMA-UHFFFAOYSA-N
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Description

MFCD22564134, also known as 2-Amino-5-(5-methoxy-2-methylphenyl)-1,3,4-thiadiazole, is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol . This compound is notable for its unique structure, which includes a thiadiazole ring, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-methoxy-2-methylphenyl)-1,3,4-thiadiazole typically involves the reaction of 5-methoxy-2-methylbenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to reflux in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-methoxy-2-methylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-(5-methoxy-2-methylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-methoxy-2-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the methoxy and methyl substituents, making it less hydrophobic.

    5-Methyl-2-phenyl-1,3,4-thiadiazole: Similar structure but different substituents, affecting its reactivity and biological activity.

Uniqueness

2-Amino-5-(5-methoxy-2-methylphenyl)-1,3,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy and methyl groups enhance its hydrophobicity and potentially its ability to interact with biological membranes and proteins.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-(5-methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3OS/c1-6-3-4-7(14-2)5-8(6)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

WMFVZDIFZZDHMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C2=NN=C(S2)N

Origin of Product

United States

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